IWP12

Description

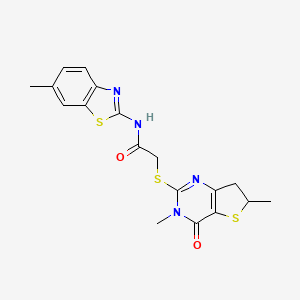

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S3/c1-9-4-5-11-13(6-9)27-17(19-11)21-14(23)8-25-18-20-12-7-10(2)26-15(12)16(24)22(18)3/h4-6,10H,7-8H2,1-3H3,(H,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFDSBJDWZOTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IWP12: A Deep Dive into its Mechanism of Action as a Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWP12 is a potent and specific small-molecule inhibitor of the Wnt signaling pathway. Its mechanism of action centers on the direct inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands. By preventing this essential post-translational modification, this compound effectively traps Wnt proteins in the endoplasmic reticulum, leading to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. This targeted inhibition has profound effects on cellular processes regulated by Wnt signaling, including proliferation, differentiation, and migration, making this compound a valuable tool for studying Wnt biology and a potential therapeutic agent in Wnt-driven diseases, particularly cancer.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

This compound's primary molecular target is Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN belongs to the membrane-bound O-acyltransferase (MBOAT) family and is responsible for catalyzing the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins.[1][2][3] This lipid modification is an absolute prerequisite for the recognition of Wnt ligands by the Wntless (WLS) cargo receptor, which is necessary for their transport from the endoplasmic reticulum to the Golgi apparatus and eventual secretion from the cell.[1][3]

This compound binds to PORCN and inhibits its enzymatic activity. This action prevents the palmitoylation of newly synthesized Wnt proteins, leading to their retention within the endoplasmic reticulum and a subsequent failure to be secreted.[1][3][4] As a result, the concentration of active Wnt ligands in the extracellular space is significantly reduced, effectively shutting down Wnt-mediated signaling in both an autocrine and paracrine manner.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro systems. The most frequently cited metric is its half-maximal inhibitory concentration (IC50) for the suppression of Wnt signaling.

| Parameter | Cell Line | Value | Assay Type |

| IC50 (Wnt Signaling Inhibition) | HEK293 | 15 nM | TCF/LEF Luciferase Reporter Assay |

| IC50 (Cell Proliferation) | A549 (Lung Cancer) | 5.43 ± 1.99 µM | MTS Assay |

| IC50 (Cell Proliferation) | HT29 (Colon Cancer) | 6.95 ± 0.4 µM | MTS Assay |

| IC50 (Cell Proliferation) | MGC803 (Gastric Cancer) | 7.62 ± 1.31 µM | MTS Assay |

Impact on Wnt Signaling Pathways

By preventing Wnt ligand secretion, this compound effectively inhibits all downstream Wnt signaling pathways.

Canonical Wnt/β-catenin Pathway

In the canonical pathway, the absence of Wnt signaling leads to the continuous activity of a "destruction complex" comprising Axin, APC, GSK3β, and CK1. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This compound-mediated inhibition of Wnt secretion ensures the destruction complex remains active, keeping cytoplasmic β-catenin levels low. Consequently, β-catenin does not translocate to the nucleus to activate the transcription of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1).

Caption: Canonical Wnt Signaling Pathway and the Point of this compound Inhibition.

Non-Canonical Wnt Pathways

This compound also impacts non-canonical Wnt pathways, such as the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, as they also rely on secreted Wnt ligands for their activation. The inhibition of these pathways can affect processes like cell polarity, migration, and calcium homeostasis.

Experimental Protocols

In Vitro PORCN Inhibition Assay (Enzymatic)

This protocol describes a method to directly measure the enzymatic activity of PORCN and assess the inhibitory potential of compounds like this compound.

Materials:

-

Purified, active PORCN enzyme

-

Wnt peptide substrate (e.g., a synthetic peptide encompassing the conserved serine acylation site)

-

Palmitoleoyl-CoA

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing detergents like CHAPS for solubilizing the membrane protein)

-

Detection reagent (e.g., a fluorescently labeled CoA-scavenging agent or mass spectrometry for direct detection of the acylated peptide)

-

96-well microplate

-

Plate reader or mass spectrometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add the purified PORCN enzyme to the assay buffer.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Wnt peptide substrate and Palmitoleoyl-CoA to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Detect the product formation. This can be done indirectly by measuring the amount of free CoA generated or directly by quantifying the acylated Wnt peptide using mass spectrometry.

-

Plot the percentage of PORCN activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay (Cell-Based)

This assay measures the activity of the canonical Wnt pathway in living cells and is commonly used to assess the efficacy of Wnt inhibitors.[5][6][7][8][9]

Materials:

-

A stable cell line expressing a TCF/LEF-driven luciferase reporter (e.g., HEK293-TCF/LEF-Luc).

-

Wnt3a-conditioned medium or purified Wnt3a protein.

-

This compound.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the HEK293-TCF/LEF-Luc reporter cells into a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the Wnt pathway by adding a fixed concentration of Wnt3a-conditioned medium or purified Wnt3a to the wells.

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[8]

-

Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability if necessary (e.g., using a co-transfected Renilla luciferase or a separate cell viability assay).

-

Calculate the percentage of inhibition for each this compound concentration relative to the Wnt3a-stimulated control and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for Characterizing this compound in Cancer Cells

The following diagram outlines a typical workflow for the in vitro characterization of a Wnt inhibitor like this compound in a cancer cell line with aberrant Wnt signaling.

Caption: In Vitro Workflow for Characterizing a Wnt Inhibitor.

Conclusion

This compound is a well-characterized and potent inhibitor of the Wnt signaling pathway with a clear mechanism of action. By targeting PORCN, it effectively abrogates the secretion of all Wnt ligands, leading to a comprehensive shutdown of downstream signaling. This makes this compound an invaluable research tool for dissecting the complex roles of Wnt signaling in both normal physiology and disease states. Furthermore, its ability to inhibit the proliferation of Wnt-dependent cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and experimental workflows provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other PORCN inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

IWP12 Porcupine Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway plays a critical role in embryonic development, adult tissue homeostasis, and, when dysregulated, in the initiation and progression of numerous cancers. A key regulatory node in this pathway is the O-acyltransferase Porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands, a requisite step for their secretion and subsequent activity. Inhibition of PORCN presents a compelling therapeutic strategy to attenuate aberrant Wnt signaling in diseases such as cancer. IWP12 is a potent and specific small molecule inhibitor of PORCN. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, biochemical properties, and effects on the Wnt signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers in the fields of oncology, developmental biology, and drug discovery.

Introduction

The wingless-related integration site (Wnt) signaling pathway is a highly conserved signal transduction cascade that governs a multitude of cellular processes, including proliferation, differentiation, migration, and polarity. The secretion of Wnt proteins is tightly regulated and requires post-translational modification, most notably the addition of a palmitoleoyl group to a conserved serine residue. This lipid modification is catalyzed by the endoplasmic reticulum-resident enzyme Porcupine (PORCN), a member of the membrane-bound O-acyltransferase (MBOAT) family. Palmitoylation is essential for the interaction of Wnt ligands with their chaperone protein Wntless (WLS), which facilitates their transport from the Golgi apparatus to the cell surface for secretion.

Dysregulation of the Wnt pathway, often through mutations in downstream components like APC or β-catenin, or through overexpression of Wnt ligands, is a hallmark of many cancers. Therefore, targeting the production and secretion of Wnt proteins offers a promising therapeutic avenue. This compound has emerged as a valuable research tool and potential therapeutic agent due to its potent and specific inhibition of PORCN. By blocking the palmitoylation of Wnt ligands, this compound effectively traps them in the endoplasmic reticulum, thereby preventing their secretion and the subsequent activation of both autocrine and paracrine Wnt signaling.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PORCN. By binding to PORCN, this compound prevents the transfer of palmitoleoyl-CoA to Wnt proteins. This lack of palmitoylation has two major consequences:

-

Inhibition of Wnt Secretion: Unpalmitoylated Wnt ligands are unable to bind to the Wntless (WLS) protein, which is essential for their transport out of the endoplasmic reticulum and subsequent secretion from the cell.

-

Blockade of Wnt Signaling: By preventing Wnt secretion, this compound effectively shuts down downstream Wnt signaling cascades. This includes the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. In the canonical pathway, the absence of secreted Wnt ligands leads to the stabilization of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1α), resulting in the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes, such as AXIN2 and c-MYC.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for the this compound Porcupine inhibitor.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 | 15 nM | Cell-autonomous Wnt signaling | [3][4] |

More comprehensive data on IC50 values across a panel of cancer cell lines is needed for a complete profile.

Table 2: In Vivo Data for this compound

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Effect on Gene Expression | Significant reduction in Wnt and β-catenin gene expression | DMBA/Croton oil-induced skin cancer in mice | Not specified | [5] |

| Effect on Protein Levels | Significant reduction in β-catenin protein levels | DMBA/Croton oil-induced skin cancer in mice | Not specified | [5] |

Further in vivo efficacy data, including tumor growth inhibition in xenograft models and detailed pharmacokinetic and pharmacodynamic (PK/PD) parameters, are required for a thorough evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Wnt/β-Catenin Reporter Assay (TOP/FOP Flash Assay)

This assay is used to quantify the transcriptional activity of the canonical Wnt signaling pathway.

Principle: The TOP (TCF Optimal Promoter) Flash reporter plasmid contains multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene. In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF transcription factors to drive luciferase expression. The FOP (Fos Optimal Promoter) Flash reporter, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific luciferase activity.[3][6] The ratio of TOP to FOP luciferase activity provides a specific measure of Wnt/β-catenin signaling.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T, AGS) in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[3][6]

-

Transfection: Co-transfect cells with the TOP or FOP Flash reporter plasmid and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency using a suitable transfection reagent (e.g., Lipofectamine 2000).[3][6][7]

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). If studying the inhibition of ligand-induced signaling, co-treat with a source of Wnt ligand (e.g., Wnt3a-conditioned medium).

-

Lysis: After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3][7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity. Plot the dose-response curve for this compound and calculate the IC50 value.[8][9]

Western Blot Analysis of Wnt Pathway Components

This method is used to assess the protein levels of key components of the Wnt signaling pathway.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Following treatment with this compound, changes in the levels of total β-catenin, phosphorylated LRP6, and Dvl2 can be assessed to confirm the inhibition of the Wnt pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-LRP6, anti-Dvl2, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Wnt Secretion Assay

This assay measures the amount of secreted Wnt protein from cells.

Principle: Cells are engineered to express a Wnt protein fused to a reporter enzyme, such as Gaussia luciferase (GLuc). The amount of secreted Wnt-GLuc fusion protein in the culture medium can be quantified by measuring the luciferase activity. Inhibition of Wnt secretion by this compound will result in a decrease in luciferase activity in the medium.

Protocol:

-

Cell Transfection: Transfect cells (e.g., L-cells) with a plasmid encoding a Wnt-GLuc fusion protein (e.g., Wnt3a-GLuc).

-

Treatment: After transfection, treat the cells with this compound or a vehicle control.

-

Conditioned Medium Collection: After 48 hours, collect the conditioned medium from the cells.

-

Luciferase Assay: Measure the Gaussia luciferase activity in an aliquot of the conditioned medium using a GLuc-specific substrate and a luminometer.

-

Normalization: To account for differences in cell number and transfection efficiency, the luciferase activity in the medium can be normalized to the total protein concentration of the corresponding cell lysate or to the activity of a co-transfected intracellular reporter.

-

Data Analysis: Compare the luciferase activity in the medium of this compound-treated cells to that of control-treated cells to determine the extent of Wnt secretion inhibition.

Visualizations

Wnt Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Conclusion

This compound is a powerful tool for the study of Wnt signaling and holds potential as a therapeutic agent in Wnt-driven diseases. Its specific mechanism of action, the inhibition of PORCN-mediated Wnt palmitoylation, leads to a robust blockade of Wnt secretion and subsequent signaling. This technical guide provides a foundational resource for researchers, offering a summary of its biological activity, protocols for its characterization, and visual aids to understand its mechanism and experimental application. Further research is warranted to expand the quantitative dataset for this compound across a broader range of cellular and in vivo models to fully elucidate its therapeutic potential.

References

- 1. MYC hyperactivates WNT signaling in APC/CTNNB1-mutated colorectal cancer cells through miR-92a-dependent repression of DKK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. TOP/FOP Flash Luciferase Assay [bio-protocol.org]

- 4. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. jcancer.org [jcancer.org]

- 7. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose Response Analysis of Impedance-based Potency Assays | Axion Biosystems [axionbiosystems.com]

- 9. synentec.com [synentec.com]

IWP12 Wnt Secretion Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a multitude of diseases, most notably cancer. The secretion of Wnt ligands is a key regulatory node in this pathway, and its inhibition presents a promising therapeutic strategy. IWP12 is a potent small molecule inhibitor of Wnt production, offering a valuable tool for researchers studying Wnt-dependent processes and a potential starting point for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its effects on Wnt signaling pathways.

Introduction to Wnt Signaling and Secretion

The Wnt family of secreted glycoproteins plays a pivotal role in cell proliferation, differentiation, migration, and polarity.[1][2] Wnt signaling is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The secretion of Wnt proteins is a complex process that is essential for their biological activity. A key step in this process is the palmitoylation of a conserved serine residue on Wnt proteins, a post-translational modification catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN).[3][4] This lipid modification is crucial for the interaction of Wnt proteins with their carrier protein, Wntless (WLS), which transports them from the endoplasmic reticulum to the cell surface for secretion.[5]

This compound: A Potent Inhibitor of Wnt Secretion

This compound is a small molecule that potently inhibits the secretion of Wnt proteins by targeting PORCN.[6] By inhibiting PORCN's acyltransferase activity, this compound prevents the palmitoylation of Wnt ligands, leading to their retention in the endoplasmic reticulum and subsequent degradation.[7] This blockade of Wnt secretion effectively shuts down both canonical and non-canonical Wnt signaling pathways that are dependent on extracellular Wnt ligands.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₄O₂S₃ |

| Molecular Weight | 418.6 g/mol |

| CAS Number | 688353-45-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Data sourced from various chemical suppliers.

Quantitative Data

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| L-Wnt-STF cells | Mouse Fibroblast (engineered) | STF Reporter Assay | 15 | [6] |

| MKN28 | Gastric Cancer | Cell Proliferation | Not specified, but effective | [2] |

Note: The IC50 value can vary depending on the cell line, assay conditions, and the specific Wnt ligand being studied. The 15 nM value is the most frequently cited for the inhibition of cell-autonomous Wnt signaling.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is centered on the direct inhibition of PORCN. This targeted action has downstream consequences for both canonical and non-canonical Wnt signaling pathways.

Inhibition of Wnt Palmitoylation and Secretion

Impact on Canonical Wnt/β-catenin Signaling

By blocking the secretion of all Wnt ligands, this compound prevents the activation of Frizzled (FZD) receptors and their co-receptors LRP5/6 at the cell surface. This leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1), which continuously phosphorylates β-catenin, targeting it for proteasomal degradation. As a result, β-catenin does not accumulate in the cytoplasm and cannot translocate to the nucleus to activate TCF/LEF-mediated transcription of Wnt target genes, such as c-Myc and Cyclin D1.[2]

Impact on Non-Canonical Wnt Signaling

Non-canonical Wnt pathways, such as the Planar Cell Polarity (PCP) and Wnt/Ca²⁺ pathways, are also initiated by the binding of specific Wnt ligands to FZD receptors. As this compound inhibits the secretion of all Wnt proteins, it is also expected to block the activation of these pathways. This broad-spectrum inhibition of Wnt signaling makes this compound a powerful tool for studying processes regulated by various Wnt pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

This assay measures the transcriptional activity of the canonical Wnt pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

TOP-Flash and FOP-Flash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control. If studying inhibition of exogenous Wnt, add purified Wnt3a protein or Wnt3a-conditioned media to the appropriate wells.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The FOP-Flash construct serves as a negative control for non-specific transcriptional activation. Calculate the fold change in Wnt signaling activity relative to the vehicle control. Determine the IC50 of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.

Wnt Secretion Assay (Wnt3a-Gaussia Luciferase Assay)

This assay directly measures the amount of secreted Wnt protein.

Materials:

-

HEK293T cells

-

Wnt3a-Gaussia luciferase fusion protein expression plasmid

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Gaussia luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate and transfect them with the Wnt3a-Gaussia luciferase plasmid.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound or a DMSO vehicle control.

-

Conditioned Media Collection: Incubate the cells for 24-48 hours. Collect the conditioned media from each well.

-

Cell Lysis (Optional): Lyse the cells to measure the intracellular Wnt3a-Gaussia luciferase as a control for protein expression.

-

Luciferase Measurement: Measure the Gaussia luciferase activity in the conditioned media (and cell lysates if applicable) using a suitable assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity in the conditioned media to the total protein concentration or to the intracellular luciferase activity to account for differences in cell number and transfection efficiency. Plot the normalized secreted luciferase activity against the log of the this compound concentration to determine the IC50 for Wnt secretion inhibition.

Off-Target Effects and Selectivity

While this compound is a potent inhibitor of PORCN, comprehensive public data on its selectivity against other members of the membrane-bound O-acyltransferase (MBOAT) family is limited. It is important for researchers to consider potential off-target effects in their experimental design and interpretation of results. When using this compound, it is advisable to include appropriate controls, such as rescuing the phenotype with a downstream activator of the Wnt pathway (e.g., a GSK3β inhibitor like CHIR99021 for the canonical pathway) to confirm that the observed effects are indeed due to the inhibition of Wnt secretion.

In Vivo Applications

This compound and other PORCN inhibitors have been used in in vivo studies to investigate the role of Wnt signaling in development and disease. For in vivo applications, careful consideration of the compound's pharmacokinetics and potential toxicity is necessary.[3][4] Studies in animal models, such as xenografts, can provide valuable information on the therapeutic potential of inhibiting Wnt secretion in cancer.[8]

Conclusion

This compound is an invaluable tool for the study of Wnt signaling. Its specific mechanism of action, potent inhibition of Wnt secretion, and effects on both canonical and non-canonical pathways make it a versatile reagent for cell biology and drug discovery research. This guide provides a foundational understanding of this compound and practical protocols for its use. As with any chemical probe, careful experimental design and interpretation are crucial for obtaining robust and meaningful results.

References

- 1. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice [mdpi.com]

- 5. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rarecancernews.com [rarecancernews.com]

IWP12 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWP12 is a potent and selective small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks all canonical and non-canonical Wnt signaling, making it a valuable tool for directing stem cell fate and studying developmental processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in stem cell differentiation, with a focus on cardiomyocyte lineage specification.

Core Concepts: Mechanism of Action

The canonical Wnt signaling pathway plays a crucial role in maintaining pluripotency and guiding cell fate decisions during embryonic development and adult tissue homeostasis. The secretion of Wnt proteins is a critical regulatory step in this pathway.

Wnt Protein Processing and Secretion:

-

Synthesis: Wnt proteins are synthesized in the endoplasmic reticulum (ER).

-

Palmitoylation by PORCN: In the ER, the membrane-bound O-acyltransferase PORCN catalyzes the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is indispensable for the activity and secretion of Wnt ligands.

-

Transport and Secretion: Palmitoylated Wnt proteins are then transported out of the cell to activate signaling in target cells.

This compound-Mediated Inhibition:

This compound is a potent inhibitor of PORCN, with an IC50 of 15 nM for cell-autonomous Wnt signaling.[1][2] By binding to PORCN, this compound prevents the palmitoylation of Wnt proteins, thereby trapping them in the ER and blocking their secretion. This leads to a comprehensive inhibition of all Wnt-dependent signaling cascades.

References

- 1. Generation of human induced pluripotent stem cell-derived cardiomyocytes in 2D monolayer and scalable 3D suspension bioreactor cultures with reduced batch-to-batch variations [thno.org]

- 2. Conjoint propagation and differentiation of human embryonic stem cells to cardiomyocytes in a defined microcarrier spinner culture - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IWP12 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-12 (IWP12) is a potent small molecule that has emerged as a critical tool in developmental biology research. By specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase, this compound effectively blocks the secretion and subsequent signaling activity of all Wnt ligands. This targeted inhibition of the Wnt pathway, a signaling cascade fundamental to embryonic development, provides researchers with a powerful method to dissect the intricate roles of Wnt signaling in cell fate determination, tissue patterning, and organogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its application, and visualizations of the pathways and workflows it influences.

Core Concepts: Mechanism of Action

This compound functions as a highly specific inhibitor of Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN plays an indispensable role in the maturation of Wnt proteins by catalyzing the addition of a palmitoleoyl group to a conserved serine residue. This lipid modification, known as palmitoylation, is essential for the proper folding, secretion, and biological activity of Wnt ligands.

By binding to PORCN, this compound blocks its O-acyltransferase activity. This prevents the palmitoylation of newly synthesized Wnt proteins, leading to their retention within the endoplasmic reticulum and subsequent degradation. As a result, the secretion of all Wnt ligands from the cell is halted, effectively shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner.

Quantitative Data Presentation

The efficacy of this compound and related IWP compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes key quantitative data for this compound and other relevant Wnt pathway inhibitors.

| Compound | Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| This compound | PORCN | Wnt/β-catenin signaling | - | 15 nM | [1][2] |

| IWP-2 | PORCN | Wnt signaling | - | 27 nM | |

| IWP-4 | PORCN | Wnt signaling | - | 25 nM | |

| IWP-L6 | PORCN | Wnt signaling | - | <1 nM | [3] |

| XAV939 | TNKS1/2 | Wnt/β-catenin signaling | - | 11 nM | |

| IWR-1-endo | Axin stabilization | Wnt/β-catenin signaling | - | 180 nM |

Experimental Protocols

Dual-Luciferase Reporter Assay for Wnt Signaling Activity

This protocol is designed to quantitatively measure the effect of this compound on the canonical Wnt signaling pathway using a dual-luciferase reporter system. The firefly luciferase gene is under the control of a TCF/LEF responsive element (a downstream target of Wnt signaling), while a Renilla luciferase under a constitutive promoter serves as an internal control for transfection efficiency and cell viability.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash (or equivalent TCF/LEF firefly luciferase reporter) and pRL-TK (Renilla luciferase control) plasmids

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System (e.g., Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, use 100 ng of TOPFlash plasmid and 10 ng of pRL-TK plasmid per well.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

This compound Treatment and Wnt Stimulation:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Aspirate the transfection medium from the cells.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.

-

Incubate for 1 hour at 37°C.

-

Add 50 µL of Wnt3a conditioned medium (or recombinant Wnt3a at a final concentration of 100 ng/mL) to stimulate the Wnt pathway.

-

Incubate for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Aspirate the medium and wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

-

Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to the same wells and reading the luminescence again.

-

-

Data Analysis:

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.

-

MTT Assay for Cell Viability

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cells, which is crucial for distinguishing specific anti-developmental effects from general cytotoxicity.

Materials:

-

Embryonic stem cells (ESCs) or other developmental cell line

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Aspirate the old medium and add 100 µL of the this compound dilutions to the cells. Include a DMSO vehicle control and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the cell viability as a percentage of the no-treatment control.

-

Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.

-

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes

This protocol outlines a common strategy for inducing cardiomyocyte differentiation from hPSCs by temporally modulating Wnt signaling, a process where this compound can be critically applied. This method typically involves an initial activation of Wnt signaling to induce mesoderm, followed by inhibition to specify cardiac fate.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR1 medium (or equivalent)

-

RPMI 1640 medium supplemented with B27 minus insulin

-

CHIR99021 (GSK3 inhibitor to activate Wnt signaling)

-

This compound (or another Wnt inhibitor)

-

Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement)

-

Rock inhibitor (e.g., Y-27632)

Procedure:

-

hPSC Culture (Day -4 to Day 0):

-

Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

-

Mesoderm Induction (Day 0):

-

To initiate differentiation, replace the mTeSR1 medium with RPMI/B27 minus insulin containing a GSK3 inhibitor like CHIR99021 (e.g., 6-12 µM). This strongly activates the Wnt pathway.

-

-

Cardiac Progenitor Specification (Day 2-4):

-

After 48 hours, remove the CHIR99021-containing medium.

-

Replace it with RPMI/B27 minus insulin containing This compound (e.g., 5 µM) to inhibit Wnt signaling.

-

Culture for another 48 hours.[1]

-

-

Cardiomyocyte Maturation (Day 4 onwards):

-

From day 4, culture the cells in RPMI/B27 minus insulin without any small molecules, changing the medium every 2-3 days.

-

Spontaneous contractions of cardiomyocytes should become visible between days 7 and 10.

-

After day 10, switch to a cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin).[6]

-

-

Characterization:

-

Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

-

Assess purity using flow cytometry for cTnT.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Wnt signaling pathway by targeting PORCN.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effects on pluripotent stem cells.

Logical Relationship Diagram

Caption: Logical flow of Wnt pathway inhibition by IWP compounds.

Conclusion

This compound is a powerful and specific tool for the in vitro and in vivo study of Wnt-dependent processes in developmental biology. Its targeted inhibition of PORCN allows for the precise temporal control of Wnt signaling, enabling researchers to elucidate the complex roles of this crucial pathway in a wide array of developmental events. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in research and drug development, paving the way for new discoveries in the field. As with any small molecule inhibitor, careful consideration of potential off-target effects and cytotoxicity is essential for the robust interpretation of experimental results.

References

- 1. IWP 12 | PORCN | Tocris Bioscience [tocris.com]

- 2. IWP 12 | PORCN Inhibitors: R&D Systems [rndsystems.com]

- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Specificity of IWP12: A Technical Guide to a Potent Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of IWP12's specificity as a potent inhibitor of the Wnt signaling pathway. This compound targets Porcupine (PORCN), a crucial membrane-bound O-acyltransferase, thereby preventing the secretion of Wnt ligands and subsequent downstream signaling. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and quantitative data to support its efficacy and specificity.

Mechanism of Action: Targeting Wnt Acylation

This compound exerts its inhibitory effect by specifically targeting Porcupine (PORCN), a key enzyme in the Wnt signaling cascade. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification that is essential for their secretion from the endoplasmic reticulum and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling pathway at its origin, affecting both the canonical β-catenin-dependent and non-canonical β-catenin-independent pathways.

The high specificity of this compound for PORCN is a key attribute, minimizing off-target effects and making it a valuable tool for studying Wnt-dependent processes and a potential therapeutic agent in Wnt-driven diseases such as cancer.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) for its inhibition of cell-autonomous Wnt signaling is consistently reported to be in the low nanomolar range, highlighting its strong inhibitory capacity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Wnt Signaling) | 15 nM | Cell-autonomous Wnt signaling assay | [1][2][3] |

| IC50 (Wnt Pathway) | 27 nM | General Wnt pathway inhibition | [4] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment

-

Cell Lines: L-Wnt-STF cells (constitutively active Wnt signaling reporter line), HEK293T, or other cancer cell lines with active Wnt signaling are suitable.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays). Allow cells to adhere overnight, then replace the medium with fresh medium containing this compound or vehicle control. The incubation time will vary depending on the specific assay (typically 24-48 hours).

Western Blot Analysis of Wnt Pathway Components

This protocol allows for the assessment of this compound's effect on key proteins in the Wnt signaling pathway.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-LRP6 (Ser1490)

-

Total LRP6

-

Dvl2

-

Active β-catenin (non-phosphorylated)

-

Total β-catenin

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Wnt Reporter Assay (TOP/FOP Flash Assay)

This assay quantifies the transcriptional activity of the canonical Wnt pathway.

-

Transfection: Co-transfect cells in a 96-well plate with TOP-Flash (containing TCF/LEF binding sites driving luciferase expression) or FOP-Flash (mutated TCF/LEF sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization).

-

This compound Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations.

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This protocol measures the effect of this compound on the expression of downstream Wnt target genes.

-

RNA Extraction and cDNA Synthesis: Following this compound treatment, extract total RNA from the cells using a suitable kit and synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for Wnt target genes such as AXIN2, c-MYC, and LEF1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizing this compound's Mechanism and Experimental Design

To provide a clearer understanding of this compound's function and how to study it, the following diagrams were generated using the Graphviz DOT language.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Porcupine (PORCN) and its Inhibition by IWP12

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue homeostasis. Aberrant Wnt signaling is a known driver in various pathologies, most notably cancer. A critical and indispensable step in the activation of this pathway is the post-translational modification of Wnt ligands by Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN catalyzes the palmitoylation of Wnt proteins, a prerequisite for their secretion and subsequent binding to Frizzled receptors. This makes PORCN a highly attractive therapeutic target. IWP12 is a potent and specific small-molecule inhibitor of PORCN that effectively blocks Wnt signaling. This technical guide provides an in-depth overview of PORCN's structure and function, its central role in the Wnt pathway, the mechanism of this compound-mediated inhibition, quantitative data on its potency, and detailed protocols for key experimental assays used to study this interaction.

The Wnt Signaling Pathway and the Role of Porcupine

The canonical Wnt signaling cascade is fundamental for cellular proliferation, differentiation, and maturation.[1] The pathway is initiated by the secretion of Wnt glycoproteins, which bind to Frizzled (FZD) family receptors and LRP5/6 co-receptors on the surface of target cells. This binding event leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[2]

A crucial control point in this pathway occurs before secretion. Wnt proteins are synthesized in the endoplasmic reticulum (ER), where they undergo essential post-translational modifications.[3] The most critical of these is the covalent attachment of a palmitoleoyl group (a monounsaturated 16-carbon fatty acid) to a conserved serine residue.[4][5] This unique modification is catalyzed by Porcupine (PORCN), a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[4][6] This lipid modification is indispensable for the proper transport and secretion of Wnt ligands, and therefore, for the activation of all downstream signaling events.[6][7] Cells lacking functional PORCN are incapable of autocrine Wnt signaling.[6]

Inhibition of PORCN prevents Wnt palmitoylation, trapping the unmodified ligands in the ER and blocking their secretion.[7] This effectively shuts down Wnt signaling from the source, making PORCN a compelling target for therapeutic intervention in Wnt-driven diseases.[4][8]

Figure 1: Wnt Ligand Processing and Secretion Pathway.

This compound: A Potent Inhibitor of Porcupine

Inhibitors of Wnt Production (IWPs) are a class of small molecules that target and inhibit PORCN.[9] this compound is a potent member of this class, demonstrating effective inhibition of PORCN's enzymatic activity.

Mechanism of Action

This compound acts as a direct inhibitor of the O-acyltransferase activity of PORCN. By binding to the enzyme, likely within its catalytic site, this compound prevents the transfer of palmitoleic acid from its coenzyme A donor to the serine residue on Wnt proteins.[4] This blockade of Wnt acylation leads to the retention of Wnt ligands within the ER, preventing their secretion and subsequent activation of the Wnt/β-catenin and Wnt/planar cell polarity (PCP) signaling pathways.

Quantitative Data on IWP Inhibitors

The potency of IWP compounds is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based Wnt signaling assays. The table below summarizes reported values for this compound and related compounds.

| Compound | Target | Assay System | IC50 / EC50 (nM) | Reference |

| This compound | PORCN | Wnt/β-catenin Signaling | 15 | |

| IWP-L6 | PORCN | Wnt/β-catenin Signaling | <1 | [10] |

| WNT974 (LGK974) | PORCN | Wnt-dependent Tumors | - | [8][11] |

| IWP-2 | PORCN | Wnt/β-catenin Signaling | 27 | [12] (implied) |

Note: IC50/EC50 values can vary between different assay systems and cell lines. WNT974 is another potent PORCN inhibitor currently in clinical trials.[8][11]

Key Experimental Protocols

Studying the effects of this compound on PORCN activity and Wnt signaling requires robust and reproducible experimental methods. The following sections detail the core protocols for the most common assays.

Protocol: Wnt/β-catenin Signaling Reporter Assay (Luciferase-based)

This is the most common method to quantify the activity of the canonical Wnt pathway.[2] It utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a luciferase gene.[1][2] Activation of the pathway leads to β-catenin/TCF-mediated transcription of luciferase, and the resulting luminescence is proportional to pathway activity.

Principle: Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid for normalization (e.g., Renilla luciferase). Cells are then stimulated with a Wnt source (e.g., Wnt3a conditioned media) in the presence or absence of this compound. Inhibition of PORCN by this compound will prevent Wnt secretion and subsequent pathway activation, leading to a dose-dependent decrease in luciferase activity.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T, L-cells) in a 48-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-lipid complex mixture according to the transfection reagent manufacturer's protocol. For a 96-well plate, a typical mix per well includes:

-

100 ng TOP-Flash (or similar TCF/LEF reporter).

-

10 ng Renilla luciferase control vector.

-

Transfection reagent (e.g., Lipofectamine).

-

-

Add the complex to the cells and incubate for 18-24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the transfection medium from the cells.

-

Add the this compound-containing medium or vehicle control (e.g., DMSO) to the cells.

-

Add the Wnt agonist (e.g., recombinant Wnt3a or Wnt3a-conditioned media).

-

Incubate for an additional 16-24 hours.

-

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer (e.g., 50 µL per well for a 96-well plate) and incubate for 15 minutes on a shaker at room temperature.

-

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system.

-

Transfer cell lysate to an opaque luminometer plate.

-

Measure Firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a plate luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

-

Figure 2: Experimental Workflow for a Wnt/β-catenin Luciferase Reporter Assay.

Protocol: In Vitro PORCN Fatty Acylation Assay

This biochemical assay directly measures the enzymatic activity of PORCN by monitoring the transfer of a fatty acid to a Wnt peptide substrate.

Principle: This assay uses a purified or membrane-prepped source of PORCN enzyme, a synthetic Wnt peptide substrate, and a labeled fatty acyl-CoA donor (e.g., fluorescently tagged or radiolabeled palmitoleoyl-CoA). The reaction is incubated, and the amount of acylated Wnt peptide is quantified, providing a direct measure of PORCN's enzymatic activity. This compound is added to the reaction to determine its direct inhibitory effect on the enzyme.

Methodology Outline:

-

Enzyme Preparation: Prepare microsomes or purified PORCN from cells overexpressing the enzyme.

-

Substrate Preparation: Synthesize a Wnt peptide substrate, often designed to mimic the acylation site and stabilized with disulfide bonds to replicate the native structure.[13]

-

Reaction Setup:

-

In a reaction buffer, combine the PORCN enzyme source, the Wnt peptide, and varying concentrations of this compound.

-

Initiate the reaction by adding the labeled palmitoleoyl-CoA.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Detection and Quantification:

-

Stop the reaction.

-

Separate the acylated peptide from the unreacted components (e.g., via HPLC or SDS-PAGE).

-

Quantify the labeled, acylated peptide using fluorescence detection or autoradiography.

-

-

Data Analysis: Determine the rate of product formation at each this compound concentration to calculate the IC50 for direct enzymatic inhibition.

Applications and Future Directions

Research Tool: this compound and other PORCN inhibitors are invaluable tools for dissecting the role of Wnt signaling in various biological contexts. They allow for the conditional and reversible blockade of all Wnt secretion, providing a powerful method to study the consequences of Wnt pathway inhibition in cell culture, organoids, and in vivo models like zebrafish.[10]

Therapeutic Potential: Given the frequent overactivation of the Wnt pathway in human cancers (e.g., colorectal, pancreatic, head and neck), PORCN inhibitors represent a promising therapeutic strategy.[3][7][14] By blocking the secretion of all Wnt ligands, these inhibitors can shut down the autocrine and paracrine signaling that drives tumor growth in Wnt-dependent cancers.[11][14] Several PORCN inhibitors, such as WNT974 (LGK974), are currently being evaluated in clinical trials for patients with advanced solid tumors.[8][9] Further research is focused on identifying biomarkers to select patients most likely to respond to PORCN inhibition and exploring combination therapies to overcome resistance.[8][15]

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Precise regulation of porcupine activity is required for physiological Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Porcupine (PORCN): structural insights, functional mechanisms, and therapeutic potential in Wnt-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Porcupine Inhibition Disrupts Mitochondrial Function and Homeostasis in WNT Ligand-Addicted Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

An In-depth Technical Guide to the Biological Activity of IWP-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of IWP-12, a potent and specific inhibitor of the Wnt signaling pathway. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the underlying biological processes.

Core Mechanism of Action

IWP-12 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. PORCN plays a crucial role in the maturation of Wnt ligands by catalyzing the addition of a palmitoyl group to a conserved serine residue. This palmitoylation is essential for the proper secretion and subsequent biological activity of Wnt proteins.

By inhibiting PORCN, IWP-12 prevents the palmitoylation of Wnt ligands, leading to their retention within the cell and subsequent degradation. This effectively blocks the secretion of all Wnt ligands, thereby inhibiting both the canonical β-catenin-dependent and non-canonical Wnt signaling pathways. This targeted action makes IWP-12 a valuable tool for studying the roles of Wnt signaling in various biological processes, including embryonic development, stem cell regulation, and disease pathogenesis.

Quantitative Biological Data

The inhibitory activity of IWP-12 has been quantified in various assays. The following table summarizes the available data on its potency.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 15 nM | Cell-autonomous Wnt signaling | |

| IC₅₀ | ~40 nM | SuperTOPFlash (STF) Wnt Reporter Assay |

Note: The potency of IWP-12 can vary depending on the cell line, assay conditions, and the specific Wnt ligands involved.

Visualized Signaling Pathway and Mechanism

The following diagrams illustrate the canonical Wnt signaling pathway and the specific point of inhibition by IWP-12.

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanism of action of IWP-12 on Wnt ligand processing.

Detailed Experimental Protocols

Wnt Reporter Assay (SuperTOPFlash Assay)

This protocol is a representative method for quantifying Wnt pathway activation and its inhibition by IWP-12 using a luciferase-based reporter assay.

Objective: To determine the IC₅₀ of IWP-12 in a Wnt-responsive cell line.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash (STF) reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

IWP-12

-

Lipofectamine 2000 (or similar transfection reagent)

-

DMEM with 10% FBS

-

Opti-MEM

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Transfection:

-

For each well, prepare a DNA mix in Opti-MEM containing the STF reporter plasmid and the Renilla luciferase plasmid.

-

Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine mixes, incubate at room temperature, and then add the complex to the cells.

-

Incubate for 24 hours.

-

-

IWP-12 Treatment:

-

Prepare serial dilutions of IWP-12 in Wnt3a conditioned media. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the transfection media from the cells and replace it with 100 µL of the IWP-12/Wnt3a media. Include appropriate controls (Wnt3a alone, vehicle control).

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the log of the IWP-12 concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit.

-

Caption: Experimental workflow for a Wnt reporter assay.

Cardiomyocyte Differentiation from human Pluripotent Stem Cells (hPSCs)

This protocol describes how to differentiate hPSCs into cardiomyocytes using small molecules to modulate Wnt signaling, including the use of IWP-12. This protocol is adapted from Lian et al.

Objective: To generate a high-purity population of cardiomyocytes from hPSCs.

Materials:

-

Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (without insulin)

-

CHIR99021 (GSK3 inhibitor)

-

IWP-12

-

Insulin

-

6-well plates

Protocol:

-

hPSC Culture (Day -4 to Day 0):

-

Coat 6-well plates with Matrigel.

-

Culture hPSCs in mTeSR1 medium until they reach 80-90% confluency. This is designated as Day 0 of differentiation.

-

-

Mesoderm Induction (Day 0):

-

On Day 0, replace the mTeSR1 medium with RPMI/B27 (minus insulin) medium containing 12 µM CHIR99021 to initiate mesoderm formation.

-

-

Wnt Inhibition (Day 3):

-

After 24 hours (Day 1), replace the medium with fresh RPMI/B27 (minus insulin).

-

On Day 3, replace the medium with RPMI/B27 (minus insulin) containing 5 µM IWP-12 to inhibit Wnt signaling and promote cardiac specification.

-

-

Cardiomyocyte Maturation (Day 5 onwards):

-

On Day 5, remove the IWP-12 containing medium and replace it with RPMI/B27 (minus insulin).

-

Refresh the RPMI/B27 (minus insulin) medium every 2 days.

-

Spontaneous contractions, indicative of functional cardiomyocytes, are typically observed around Day 8-10.

-

From Day 11 onwards, the cells can be maintained in RPMI/B27 medium containing insulin.

-

Caption: Timeline for small molecule-based cardiomyocyte differentiation.

Conclusion

IWP-12 is a highly potent and specific inhibitor of Wnt signaling through its targeted inhibition of the acyltransferase PORCN. Its ability to block the secretion of all Wnt ligands makes it an invaluable research tool for dissecting the complex roles of the Wnt pathway in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize IWP-12 in their experimental systems, from basic cell signaling studies to complex stem cell differentiation paradigms.

The Discovery and Mechanistic Elucidation of IWP12: A Potent Inhibitor of Wnt Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

IWP12 is a small molecule inhibitor that has emerged as a critical tool for studying the intricate Wnt signaling pathway and as a potential therapeutic agent in Wnt-driven diseases. This technical guide provides an in-depth overview of the history, discovery, and mechanism of action of this compound. It details the experimental protocols used to characterize its function as a potent inhibitor of Porcupine (PORCN), an O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. Quantitative data on its activity are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cell biology, oncology, and drug discovery.

Introduction to Wnt Signaling and the Therapeutic Rationale for its Inhibition

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Aberrant Wnt signaling is a hallmark of numerous human diseases, most notably cancer, where it can drive tumor initiation, growth, and metastasis.[2] The pathway is initiated by the secretion of Wnt glycoproteins, which bind to Frizzled (FZD) family receptors and LRP5/6 co-receptors on the surface of target cells. This triggers a cascade of intracellular events, the most well-characterized of which is the canonical Wnt/β-catenin pathway, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator of Wnt target genes.

The critical role of Wnt signaling in pathology has made it an attractive target for therapeutic intervention. A key strategy for inhibiting this pathway is to prevent the secretion of Wnt ligands, thereby blocking signaling at its source. This approach offers the potential for broad inhibition of all Wnt-dependent processes.

The Discovery of this compound: A High-Throughput Screening Approach

This compound belongs to a class of compounds known as "Inhibitors of Wnt Production" (IWPs) that were identified through a high-throughput screening (HTS) campaign aimed at discovering small molecules that modulate the Wnt/β-catenin signaling pathway.[3][4] The screen utilized a cell-based reporter assay, typically employing a luciferase gene under the control of a TCF/LEF responsive promoter, which is activated by the presence of β-catenin in the nucleus.

High-Throughput Screening Protocol

A common workflow for such a screen is as follows:

-

Cell Line: A stable cell line, often HEK293, is engineered to express a TCF/LEF-luciferase reporter.

-

Assay Principle: In the presence of Wnt signaling, the luciferase reporter is expressed, leading to a measurable luminescent signal. Small molecules that inhibit the pathway will result in a decrease in this signal.

-

Screening Format: The assay is adapted to a high-throughput format, typically in 384-well plates, allowing for the rapid screening of large compound libraries.[5]

-

Assay Steps:

-

Cells are seeded into the wells of the microplate.

-

A library of small molecules is added to the wells at a defined concentration.

-

Wnt signaling is induced, often by the addition of purified Wnt3a protein or Wnt3a-conditioned medium.

-

After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

-

-

Hit Identification: Compounds that cause a significant and reproducible decrease in the luminescent signal are identified as "hits."

This compound was identified as a potent hit from such a screen, demonstrating a strong ability to inhibit Wnt-dependent reporter gene expression.

Mechanism of Action: Inhibition of Porcupine (PORCN)

Subsequent mechanistic studies revealed that this compound exerts its inhibitory effect by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[6] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their proper folding, secretion, and biological activity.

The Role of PORCN in Wnt Processing

Experimental Validation of PORCN as the Target of this compound

Several key experiments have been employed to confirm that this compound directly inhibits PORCN:

-

Wnt Secretion Assay: This assay directly measures the amount of Wnt protein secreted from cells. A common method involves the use of a Wnt3a-luciferase fusion protein.

-

Protocol Outline:

-

Cells are transfected with a plasmid encoding a Wnt3a-Gaussia luciferase fusion protein.

-